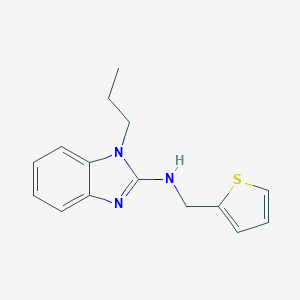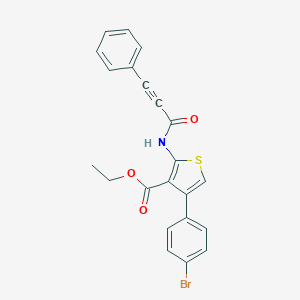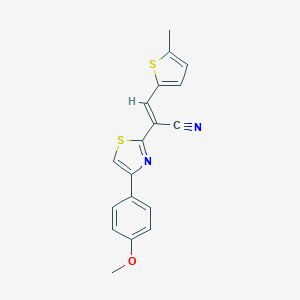
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, a thiophene ring, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile.
Coupling of the Thiophene Ring: The thiophene ring can be coupled to the thiazole ring through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, aldehydes
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is studied for its pharmacological effects. It may interact with specific biological targets, leading to the modulation of disease pathways and the development of new treatments.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
作用机制
The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and thiophene rings may facilitate binding to specific sites, while the acrylonitrile moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile: Unique due to the presence of both thiazole and thiophene rings.
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2-thienyl)acrylonitrile: Contains a different thiophene substitution pattern, leading to variations in properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-3-8-16(23-12)9-14(10-19)18-20-17(11-22-18)13-4-6-15(21-2)7-5-13/h3-9,11H,1-2H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBFPAPVBDPGL-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-tert-butylbenzyl)sulfanyl]-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B375746.png)
![4-methyl-N'-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]benzenesulfonohydrazide](/img/structure/B375747.png)
![6,7-Dimethoxy-2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B375749.png)
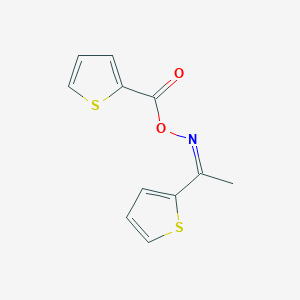
![N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375751.png)
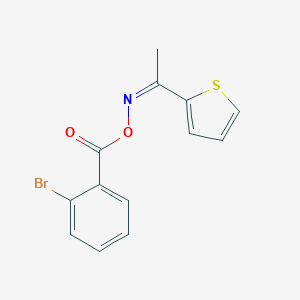
![N-(4-acetylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375753.png)
![N-(2-chlorophenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375754.png)
![2-{[({[1-(2-Thienyl)ethylidene]amino}oxy)acetyl]amino}benzoic acid](/img/structure/B375755.png)
![N-(2,4-dimethylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375756.png)
![N-isopropyl-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375758.png)
![2-({[1-(2-thienyl)ethylidene]amino}oxy)-N-(6-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}hexyl)acetamide](/img/structure/B375759.png)
